1,2-Chrysenediol, 5-methyl-

Description

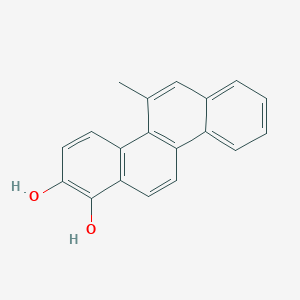

1,2-Chrysenediol, 5-methyl- (CAS 64920-31-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a chrysene backbone substituted with hydroxyl groups at the 1,2-positions and a methyl group at the 5-position. Its molecular formula is C₁₈H₁₄O₂, and it has a molecular weight of 262.32 g/mol .

The compound has been studied for its tumorigenic and mutagenic properties. In rodent models, intraperitoneal administration of 67 mg/kg over 15 days induced lung and liver tumors, classifying it as a neoplastic agent . Its metabolic activation likely involves dihydrodiol intermediates, which can form DNA adducts, a common mechanism of PAH carcinogenicity.

Properties

CAS No. |

192703-61-0 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

5-methylchrysene-1,2-diol |

InChI |

InChI=1S/C19H14O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10,20-21H,1H3 |

InChI Key |

HWSXRBHBDLAFCA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=C(C=C4)O)O |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=C(C=C4)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 1,2-Chrysenediol, 5-methyl-, differing in substituents or backbone modifications:

Key Observations:

- Methyl Substituent Position Matters : The 11-methyl derivative (CAS 96741-21-8) exhibits higher potency, with a toxic dose 100-fold lower than the 5-methyl analog, suggesting steric or electronic effects influence bioactivity .

- Amino and Fluoro Modifications: The 6-amino derivative (CAS 117760-93-7) and 12-fluoro-5-methyl analog (C042381) lack reported toxicity data, but their substituents may alter solubility or metabolic pathways. Amino groups could enhance DNA binding, while fluorine might increase metabolic stability .

Comparison with Smaller Aromatic Diols

Smaller diols, such as benzenediol derivatives, provide context for substituent effects in simpler systems:

- Lipophilicity vs.

Toxicity and Metabolic Pathways

- Methylated Chrysenediols : Both 5- and 11-methyl derivatives are tumorigenic, but the 11-methyl compound’s lower TDLo suggests enhanced metabolic activation, possibly via cytochrome P450-mediated epoxidation .

- Contrast with Non-PAH Diols: Aliphatic diols (e.g., 1,2-hexanediol) show negligible carcinogenicity, emphasizing the role of aromaticity in toxicity .

Q & A

What are the recommended synthetic routes for 1,2-Chrysenediol, 5-methyl-, and how can stereochemical purity be ensured?

Basic Research Question

Synthesis of polycyclic aromatic diols like 1,2-Chrysenediol, 5-methyl- typically involves oxidation of chrysene derivatives or regioselective hydroxylation. For chrysene-based compounds, palladium-catalyzed C–H activation or enzymatic oxidation (e.g., cytochrome P450 mimics) may introduce hydroxyl groups at specific positions. To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. Contamination by diastereomers can skew bioactivity results, as seen in trans-(+)-isomer studies .

What analytical techniques are most effective for confirming the structural integrity of 1,2-Chrysenediol, 5-methyl-?

Basic Research Question

Structural validation requires a combination of:

- NMR Spectroscopy : 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and confirm methyl substitution at position 5.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C19H16O2) and rule out adducts.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, critical given the carcinogenic potential of diastereomers .

Reference standards with certified purity (e.g., NIST-traceable materials) are essential for calibration .

What safety protocols are critical when handling 1,2-Chrysenediol, 5-methyl- in laboratory settings?

Basic Research Question

Key precautions include:

- Ventilation : Use fume hoods with ≥10 air changes/hour to mitigate inhalation of decomposition vapors (e.g., acrid smoke upon heating) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Storage : Inert atmosphere (argon/nitrogen) and dark conditions to prevent photodegradation.

- Waste Disposal : Incineration or EPA-approved methods for carcinogenic compounds .

How does the methyl group at position 5 influence the compound’s bioactivity and metabolic stability?

Advanced Research Question

The 5-methyl group enhances lipophilicity, potentially increasing membrane permeability and metabolic stability. Comparative studies on methyl-substituted diols (e.g., N-(5-methyl-thiadiazolyl)-propionamide) show improved cytotoxicity in hepatocarcinoma cells, suggesting similar structure-activity relationships (SAR) may apply. In vitro assays (e.g., CYP450 inhibition) and molecular docking can identify metabolic pathways and binding affinities . Contradictory cytotoxicity data across cell lines (e.g., leukemia vs. breast carcinoma) may arise from tissue-specific transport mechanisms, requiring transcriptomic profiling .

How can researchers resolve contradictions in toxicity data for 1,2-Chrysenediol, 5-methyl-?

Advanced Research Question

Discrepancies in toxicity (e.g., neoplastigenic vs. non-carcinogenic reports) may stem from:

- Isomer Contamination : Ensure stereochemical purity via chiral separation techniques.

- Dose-Response Variability : Conduct multi-dose in vivo studies (e.g., rodent models) with rigorous controls.

- Cell Line Specificity : Use standardized cell lines (e.g., NCI-60 panel) to compare IC50 values. Meta-analyses of historical data, as in EPA’s DSSTox, can identify confounding factors .

What methodologies are optimal for studying environmental degradation of 1,2-Chrysenediol, 5-methyl-?

Advanced Research Question

For environmental fate studies:

- Advanced Chromatography : HPTLC or HPLC-MS to detect degradation by-products (e.g., quinones) in water matrices.

- Oxidation Simulations : Ozonation or UV/H2O2 treatments to mimic natural degradation, followed by LC-QTOF-MS for product identification.

- Ecotoxicology Assays : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity of breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.